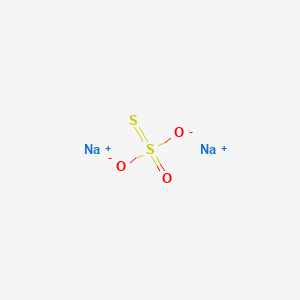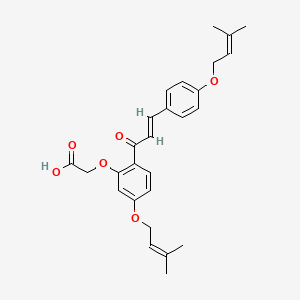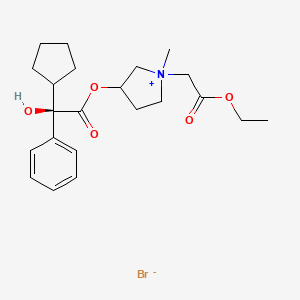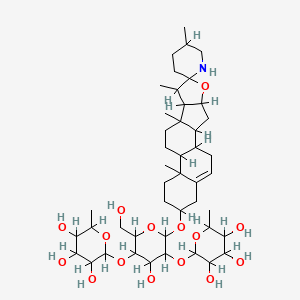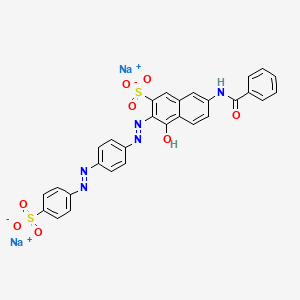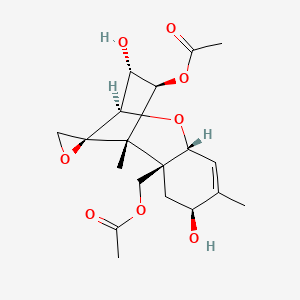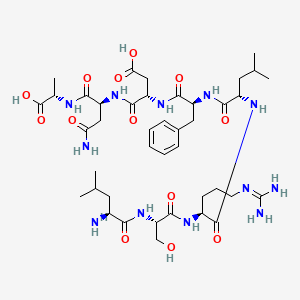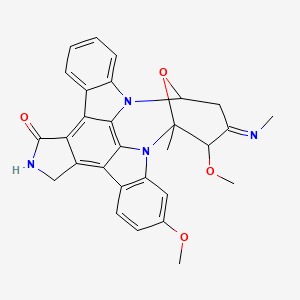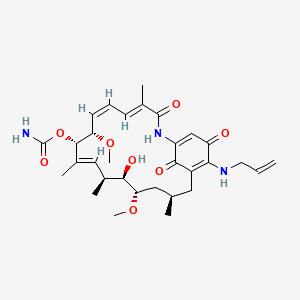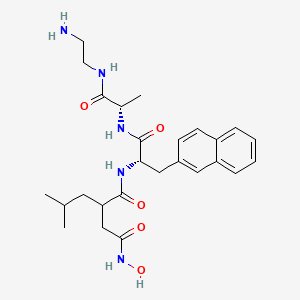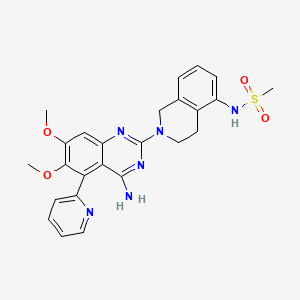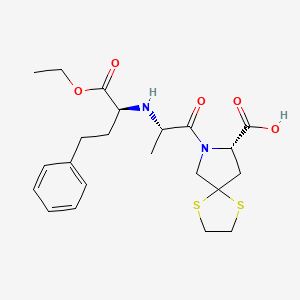
Spirapril
Descripción general
Descripción
Spirapril es un inhibidor de la enzima convertidora de angiotensina (ECA) utilizado principalmente para el tratamiento de la hipertensión. Es un profármaco que se convierte en su forma activa, spiraprilat, tras la administración oral. This compound pertenece al grupo de inhibidores de la ECA dicarboxílico y fue patentado en 1980 y aprobado para uso médico en 1995 .
Mecanismo De Acción
Spirapril ejerce sus efectos al inhibir la enzima convertidora de angiotensina (ECA), que cataliza la conversión de angiotensina I a la sustancia vasoconstrictora angiotensina II. Al bloquear la ECA, this compound disminuye los niveles de angiotensina II, lo que lleva a una reducción de la vasoconstricción y una disminución de la secreción de aldosterona. Esto da como resultado una presión arterial más baja y una mejor función cardiovascular .
Análisis Bioquímico
Biochemical Properties
Spirapril interacts with the angiotensin-converting enzyme (ACE), a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to angiotensin II . By blocking ACE, this compound decreases angiotensin II, a vasoconstrictor and inducer of aldosterone . This leads to a decrease in blood pressure .
Cellular Effects
This compound influences cell function by decreasing the production of angiotensin II, which is a vasoconstrictor and inducer of aldosterone . This leads to a decrease in vasoconstriction and aldosterone secretion, which in turn reduces sodium reabsorption and lowers blood pressure .
Molecular Mechanism
The active metabolite of this compound, spiraprilat, competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This inhibition results in decreased plasma angiotensin II, leading to a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and decreased aldosterone secretion .
Temporal Effects in Laboratory Settings
It is known that this compound is converted to its active form, spiraprilat, after administration .
Dosage Effects in Animal Models
Ace inhibitors like this compound are commonly used in animal models of hypertension to study their antihypertensive effects .
Metabolic Pathways
This compound is metabolized to its active form, spiraprilat, after administration . This process involves the angiotensin-converting enzyme (ACE), which this compound inhibits .
Transport and Distribution
It is known that this compound is converted to its active form, spiraprilat, after administration .
Subcellular Localization
As an ACE inhibitor, this compound likely interacts with the angiotensin-converting enzyme (ACE) located on the cell membrane .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de spirapril implica la condensación formal del grupo amino del ácido (8S)-1,4-diti-7-azaspiro[4.4]nonano-8-carboxílico con el grupo carboxilo de la N-[(2S)-1-etoxi-1-oxo-4-fenilbutan-2-il]-L-alanina . Las condiciones de reacción típicamente involucran el uso de solventes y catalizadores apropiados para facilitar la reacción de condensación.
Métodos de Producción Industrial
La producción industrial de this compound involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos como la purificación y cristalización para obtener el producto final en su forma deseada. Los detalles específicos sobre los métodos de producción industrial son propiedad exclusiva y pueden variar entre los fabricantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
Spirapril experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción, como la temperatura, la presión y el solvente, se optimizan para lograr los productos deseados.
Principales Productos Formados
Los principales productos formados a partir de las reacciones de this compound incluyen su metabolito activo, spiraprilat, y otros derivados dependiendo de las condiciones de reacción específicas .
Aplicaciones Científicas De Investigación
Spirapril tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo para estudiar la inhibición de la ECA y las reacciones químicas relacionadas.
Biología: Investigado por sus efectos en varias vías biológicas y sus posibles aplicaciones terapéuticas.
Industria: Utilizado en la industria farmacéutica para el desarrollo de medicamentos antihipertensivos e investigación relacionada
Comparación Con Compuestos Similares
Compuestos Similares
Spirapril es similar a otros inhibidores de la ECA como el enalapril, el captopril y el lisinopril. Estos compuestos comparten un mecanismo de acción común pero difieren en sus estructuras químicas y propiedades farmacocinéticas .
Singularidad
Lo que distingue a this compound de otros inhibidores de la ECA es su ruta de eliminación dual, siendo excretado tanto hepática como renalmente. Esta característica única permite su uso en pacientes con insuficiencia renal, proporcionando una posible ventaja sobre otros inhibidores de la ECA que se eliminan principalmente a través de los riñones .
Propiedades
IUPAC Name |
(8S)-7-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S2/c1-3-29-21(28)17(10-9-16-7-5-4-6-8-16)23-15(2)19(25)24-14-22(30-11-12-31-22)13-18(24)20(26)27/h4-8,15,17-18,23H,3,9-14H2,1-2H3,(H,26,27)/t15-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWCVUIFMSZDJS-SZMVWBNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3(CC2C(=O)O)SCCS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3(C[C@H]2C(=O)O)SCCS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044300 | |
| Record name | Spirapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Spirapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.93e-02 g/L | |
| Record name | Spirapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Spiraprilat, the active metabolite of spirapril, competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. Inhibition of ACE results in decreased plasma angiotensin II. As angiotensin II is a vasoconstrictor and a negative-feedback mediator for renin activity, lower concentrations result in a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and to decreased aldosterone secretion. Spiraprilat may also act on kininase II, an enzyme identical to ACE that degrades the vasodilator bradykinin. | |
| Record name | Spirapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
83647-97-6 | |
| Record name | Spirapril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83647-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spirapril [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirapril | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Spirapril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIRAPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96U2K78I3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Spirapril | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Spirapril exert its antihypertensive effect?
A1: this compound is a prodrug that is converted to its active metabolite, Spiraprilat, in the body. [] Spiraprilat is a potent and selective angiotensin-converting enzyme (ACE) inhibitor. [, ] It competitively binds to and inhibits ACE, preventing the conversion of angiotensin I to angiotensin II. [, ] This inhibition reduces the potent vasoconstrictive effects of angiotensin II, leading to vasodilation and a decrease in blood pressure. [, , , ]
Q2: Does Spiraprilat affect the renin-angiotensin-aldosterone system (RAAS) beyond ACE inhibition?
A2: Yes, Spiraprilat also impacts the RAAS by decreasing angiotensin II-induced aldosterone secretion from the adrenal cortex. [, ] This leads to increased sodium excretion and, consequently, increased water outflow, further contributing to its blood pressure-lowering effect. [, , , ]
Q3: Does this compound influence cardiac function in congestive heart failure (CHF)?
A3: In severe CHF, this compound administration leads to a decrease in pulmonary capillary wedge pressure, indicating improved cardiac function. [, ] It also increases stroke volume index, contributing to a slight increase in cardiac index. []
Q4: How is this compound metabolized in the body?
A4: this compound undergoes significant first-pass metabolism after oral administration, primarily through esterolysis, to form the active metabolite Spiraprilat. []
Q5: What is the bioavailability of this compound and Spiraprilat?
A5: The oral bioavailability of this compound is approximately 50%, whereas Spiraprilat has virtually zero oral bioavailability. []
Q6: How are this compound and Spiraprilat eliminated from the body?
A6: this compound is primarily eliminated via hepatic metabolism. [, ] Spiraprilat is eliminated through both renal and hepatic pathways, offering a potential advantage in patients with renal impairment compared to other ACE inhibitors primarily cleared renally. [, , ]
Q7: Is there a risk of Spiraprilat accumulation in patients with renal impairment?
A7: Despite the influence of renal impairment on Spiraprilat disposition, studies have not shown evidence of accumulation, even with completely blocked renal elimination. This suggests a substantial non-renal elimination pathway and a margin of safety for this compound in renal impairment. [, ]
Q8: How long does it take for Spiraprilat to reach its peak plasma concentration after this compound administration?
A8: Spiraprilat reaches its peak plasma concentration approximately 2-3 hours after oral administration of this compound. []
Q9: How does the duration of action of this compound compare to other ACE inhibitors?
A9: this compound has a long duration of action due to Spiraprilat's elimination half-life of about 40 hours, allowing for once-daily dosing. [, ] This contrasts with some other ACE inhibitors, such as Captopril, which have shorter durations of action. []
Q10: What is the primary clinical use of this compound?
A10: this compound is primarily indicated for treating hypertension. [, , , , , , , , ]
Q11: What dosages of this compound are typically used in clinical practice?
A11: Clinical trials have investigated this compound doses ranging from 1 to 24 mg daily. [, , ] A dose of 6 mg once daily is generally effective for most patients, and dose titration may not be necessary due to a relatively flat dose-response curve. [, ]
Q12: Can this compound be used in patients with other conditions besides hypertension?
A12: Yes, this compound can be used in patients with various conditions accompanying hypertension, such as heart disease, renal disease, diabetes mellitus, and lipid disturbances. []
Q13: How effective is this compound compared to other ACE inhibitors in treating hypertension?
A13: Limited comparative data are available, but in controlled trials, this compound demonstrated similar blood pressure reductions to Enalapril and Captopril. [] Further studies are needed to determine its relative efficacy compared to other ACE inhibitors definitively.
Q14: Does this compound affect lipid metabolism?
A14: Studies suggest this compound does not negatively impact lipid metabolism and may even have some beneficial effects compared to other antihypertensive medications like Atenolol. [, ]
Q15: Can this compound be used in patients with diabetic nephropathy?
A15: Research suggests this compound effectively lowers blood pressure in patients with diabetic nephropathy and may offer additional benefits. In a study comparing this compound to Isradipine, only this compound demonstrably reduced urinary albumin excretion rate, potentially benefiting patients with diabetic nephropathy. []
Q16: Does this compound have a role in treating congestive heart failure?
A16: While primarily used for hypertension, research suggests potential benefits of this compound in CHF. [, , ] Studies indicate it can improve hemodynamics and potentially reduce mortality and hospitalizations in patients with CHF. [, ]
Q17: Is this compound generally well-tolerated?
A17: Yes, this compound is generally well-tolerated, with an adverse event profile similar to other ACE inhibitors. [, , ]
Q18: Are there any specific safety considerations with this compound use?
A18: As with any medication, potential benefits should be weighed against potential risks in individual patients. While generally well-tolerated, monitoring for potential side effects is always important.
Q19: How do structural modifications of this compound analogues affect their activity?
A19: Studies on this compound analogues, including its active metabolite Spiraprilat, have explored the impact of structural modifications on ACE inhibitory activity. [] This research has identified potent analogues with varying levels of in vitro and in vivo activity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



